6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Asymmetric catalysis Aziridination Chiral ligand

The specific 6,6'-dimethyl substitution pattern locks the biphenyl backbone into a stable, non-racemizing atropisomeric conformation-unlike BINAM or unsubstituted analogs. This C2-symmetric diamine is the established starting material for BIPHEMP ligands (>90% ee in asymmetric reactions) and seven-membered NHCs. • Enables enantiopure (R)/(S) resolution via SMB chromatography • Schiff base Cu complexes achieve up to 99% ee in alkene aziridination • (R)-BiAC derivative separates 19 amino acid enantiomers in <12 min

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 3685-06-1
Cat. No. B3424779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
CAS3685-06-1
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C
InChIInChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3
InChIKeyMCUUKQCKNKUMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>31.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine: Overview


6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (CAS 3685-06-1) is a C2-symmetric, axially chiral diamine . The methyl substituents at the 6 and 6' positions enforce a twisted, non-coplanar biphenyl conformation that imparts atropisomerism, generating stable (R)- and (S)-enantiomers [1]. This compound serves as a fundamental building block for the synthesis of chiral ligands—including BIPHEMP [2] and seven-membered NHCs [3]—and as a chiral derivatizing agent for amino acid analysis [4].

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine: Why Generic Substitution Fails


Generic substitution of this compound with other axially chiral diamines—such as BINAM (1,1'-bi-2-naphthylamine), unsubstituted 2,2'-diaminobiphenyl, or other biaryl diamines—is not scientifically viable. The specific 6,6'-dimethyl substitution pattern is critical: it creates the steric hindrance necessary to lock the biphenyl backbone into a stable, non-racemizing atropisomeric conformation , enabling the resolution of pure enantiomers via simulated moving bed chromatography [1]. This pre-organized axial chirality directly translates into the chiral environment of derived catalysts and reagents, with variations in backbone architecture leading to vastly different performance in enantioselective aziridination [2], asymmetric hydrogenation [3], and chiral separation [4].

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine: Quantitative Evidence


Enantioselective Aziridination

A copper complex bearing a Schiff base ligand derived from (R)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine catalyzes the aziridination of 6-acyl-2,2-dimethylchromene with up to 99% ee [1]. In contrast, the same study reports that complexes formed from alternative biaryl backbones or with different ligand geometries (e.g., bimetallic double helices) are 'strikingly less efficient' in terms of rate, turnover, and enantioselection, though specific ee values for those comparators are not provided in the abstract [1]. This underscores the unique efficacy of this specific diamine scaffold.

Asymmetric catalysis Aziridination Chiral ligand

Asymmetric Hydrogenation with Chiral Diamine Ligands

In a head-to-head study, Pd(II) complexes of (S)-6,6'-dimethyl-2,2'-diaminobiphenyl were directly compared to complexes of other axially chiral ligands, including (R)-(+)-1,1'-Bi(2-naphthylamine) (BINAM) and BINAP derivatives [1]. The Pd complex of the target diamine achieved 61% yield and 56% ee for itaconic acid hydrogenation, and 55% yield and 52% ee for α-acetamidocinnamic acid, with 100% chemoselectivity toward C=C bonds [1]. Notably, the study highlights that the choice of diamine ligand directly influences product configuration; the (S)-diamine complex favored the (R)-product [1].

Asymmetric hydrogenation Palladium catalysis Chiral diamine ligand

Chiral Derivatization for Amino Acid Analysis

Derivatizing agents based on 6,6'-dimethyl-2,2'-biphenyldiamine, specifically (R)-BiAC, enable the complete chiral separation of all derivatized proteinogenic amino acids within 11.5 minutes, with resolution (Rs) greater than 1.9 [1]. This performance is benchmarked against an implied baseline of incomplete separation or longer run times typical of other chiral derivatizing agents. Furthermore, the method achieves attomole detection limits (7.0-127 amol, S/N=3) and uniquely controls elution order, with d-amino acids eluting before l-amino acids for all 19 proteinogenic amino acids [1].

Chiral separation LC-MS/MS Amino acid analysis Derivatizing agent

BIPHEMP Ligand Precursor

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine serves as the essential starting material for the synthesis of BIPHEMP ligands [1]. The performance of BIPHEMP is well-documented: it achieves >90% ee in Rh(I)-catalyzed asymmetric allylamine-to-enamine isomerizations [2] and 90% ee in Pd-catalyzed allylic alkylation reactions [3]. While the diamine itself is not the catalyst, its unique 6,6'-dimethylbiphenyl backbone is directly transferred to BIPHEMP, and this backbone is a key structural differentiator from other privileged diphosphine scaffolds like BINAP.

BIPHEMP Asymmetric catalysis Diphosphine ligand Allylic alkylation

Synthesis of Chiral Seven-Membered NHCs

Enantiomerically pure 2,2'-diamino-6,6'-dimethylbiphenyl is a necessary precursor for synthesizing axially chiral seven-membered N-heterocyclic carbene (7NHC) ligands [1]. This represents a distinct ligand class not accessible from other common chiral diamine scaffolds. While direct comparative catalytic data for these 7NHC-Pd complexes is not provided in the abstract, the unique seven-membered ring and axial chirality are structural features that differentiate them from the more common five- and six-membered NHCs, offering a new dimension in catalyst design for asymmetric Wacker-type oxidations and cross-coupling reactions [1].

N-heterocyclic carbene Palladium catalysis Chiral ligand Axial chirality

Enantiopurity Specification

The (S)-enantiomer is commercially available with a certified enantiomeric excess of ≥99.0% as determined by HPLC . This high level of enantiopurity is critical for asymmetric synthesis, as catalyst enantioselectivity is often linearly dependent on ligand ee. This specification provides a benchmark for procurement, ensuring that the material meets the stringent purity requirements for reproducible catalytic outcomes, distinguishing it from less rigorously characterized or racemic batches that would compromise enantioselectivity.

Enantiopurity Procurement Quality control

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine: Applications


BIPHEMP-Type Diphosphine Ligand Synthesis

This diamine is the established starting material for the synthesis of BIPHEMP ligands, a privileged class of axially chiral diphosphines [1]. BIPHEMP and its analogues have demonstrated >90% ee in asymmetric isomerizations and 90% ee in allylic alkylations [REFS-2, REFS-3]. Procurement of the diamine is the first step for groups aiming to generate their own library of BIPHEMP derivatives for reaction screening and optimization.

Novel Chiral NHC Ligand Development

The diamine is uniquely suited to generate enantiomerically pure, seven-membered NHC ligands [1]. These '7NHC' ligands offer a distinct steric and electronic environment compared to traditional five- and six-membered NHCs, and are being investigated for challenging asymmetric transformations such as Wacker-type oxidations and cross-couplings.

Chiral Derivatization for Amino Acid LC-MS/MS

Derivatizing agents built on this diamine scaffold, such as (R)-BiAC, enable the complete baseline separation of all 19 proteinogenic amino acid enantiomers in under 12 minutes with attomole-level detection sensitivity [1]. This makes the diamine a critical component for developing high-performance analytical methods for food authentication, clinical metabolomics, and pharmaceutical quality control.

Asymmetric Aziridination Catalysis

Copper complexes of Schiff base ligands derived from this diamine catalyze the highly enantioselective aziridination of alkenes, achieving up to 99% ee for specific substrates [1]. This application is essential for the synthesis of chiral aziridines, which are versatile intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Technical Documentation Hub

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